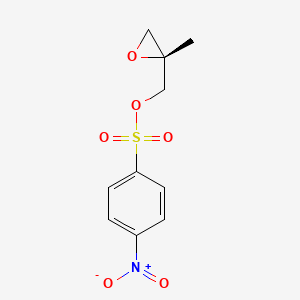
2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) is a chemical compound with the molecular formula C10H16O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by its ethoxy and methyl ester functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the esterification of 2H-pyran-6-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion to the methyl ester. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) include other pyran derivatives with different substituents. For example:
2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,ethylester: This compound has an ethyl ester group instead of a methyl ester.
2H-Pyran-6-carboxylicacid,2-methoxy-3,4-dihydro-4-methyl-,methylester: This compound has a methoxy group instead of an ethoxy group.
The uniqueness of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
methyl (2R,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-13-9-6-7(2)5-8(14-9)10(11)12-3/h5,7,9H,4,6H2,1-3H3/t7-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYDOPYIMRYJH-VXNVDRBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C=C(O1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@@H](C=C(O1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)






